molecular formula C6H6BrClN4 B2433558 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride CAS No. 2413884-89-4

6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride

Cat. No.: B2433558
CAS No.: 2413884-89-4
M. Wt: 249.5
InChI Key: BPDWMKYGDAQSCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug discovery and development .

Chemical Reactions Analysis

6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the bromine atom or other functional groups.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its observed biological effects . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride is unique compared to other similar compounds due to its specific substitution pattern and chemical properties. Similar compounds include:

Properties

IUPAC Name

6-bromopyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4.ClH/c7-4-1-9-6-5(8)2-10-11(6)3-4;/h1-3H,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSXVSYQGBWKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)N)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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